molecular formula C8H17NO2 B13422961 methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate

methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate

Cat. No.: B13422961
M. Wt: 159.23 g/mol
InChI Key: LAWYTLVUHMZCFE-BQBZGAKWSA-N
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Description

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate is an organic compound with a complex structure It is a derivative of pentanoic acid and contains both methyl and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate typically involves the esterification of the corresponding acid. One common method involves the reaction of (2S,3S)-3-methyl-2-(methylamino)pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3S)-2-amino-3-methyl-pentanoate
  • Methyl (2S,3S)-3-hydroxy-2-methylpentanoate

Uniqueness

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methylamino group, in particular, allows for unique interactions and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate

InChI

InChI=1S/C8H17NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6-,7-/m0/s1

InChI Key

LAWYTLVUHMZCFE-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NC

Canonical SMILES

CCC(C)C(C(=O)OC)NC

Origin of Product

United States

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